molecular formula C15H15NO3 B2798456 (3aS,4R,9bR)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 1212255-32-7

(3aS,4R,9bR)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B2798456
CAS No.: 1212255-32-7
M. Wt: 257.289
InChI Key: MAHHEUJIITYGOD-UHIISALHSA-N
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Description

“(3aS,4R,9bR)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a derivative of quinoline-4-carboxylic acid . Quinoline-4-carboxylic acid is a heterocyclic compound that has been used in the coupling reaction with diamine linker . It has shown anti-tumor activity against L1210 leukemia and B16 melanoma .


Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives, including “this compound”, involves a diverse range of reactions . For instance, one method involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under InCl3 catalysis and microwave irradiation .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. The “3aS,4R,9bR” indicates the stereochemistry of the molecule, while the “8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” describes the functional groups and the carbon skeleton of the molecule .


Chemical Reactions Analysis

Quinoline-4-carboxylic acid derivatives have been evaluated as potent inhibitors of alkaline phosphatases . They show remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tetrahydroquinolines

    These compounds are synthesized via acid-catalyzed cyclocondensation involving fluorine-containing anilines, aromatic aldehydes, and cyclopentadiene, producing a variety of configurations and substitutions (Tolstikov et al., 2014).

  • Formation of Ozonides

    The compounds undergo ozonolysis, producing stable ozonides with distinct configurations, highlighting their chemical versatility (Tolstikov et al., 2011).

Pharmacological Research

  • Neurotropic Activity

    Research on derivatives of this compound includes exploring their neurotropic activities, such as influence on locomotor and exploratory activity in tests, indicating their potential in neurological research (Krainova et al., 2009).

  • Cancer Research

    Some derivatives have shown potential in cancer research, particularly for breast cancer, indicating the compound's relevance in oncological studies (Marcos et al., 2021).

Biochemical Studies

  • Receptor Modulation: Derivatives of this compound are used in studies related to nicotinic acetylcholine receptors, demonstrating diverse pharmacological properties, which is significant for understanding neurotransmission (Gill et al., 2012).

General Chemical Research

  • Synthesis of Heterocyclic Compounds: These compounds are instrumental in synthesizing various heterocyclic structures, demonstrating their importance in chemical synthesis and innovation (Lucchini et al., 1986).

Future Directions

The future directions for “(3aS,4R,9bR)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” and related compounds could involve further exploration of their potential as inhibitors of alkaline phosphatases . This could lead to the development of new therapeutic agents for diseases related to these enzymes.

Properties

IUPAC Name

(3aS,4R,9bR)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-8(17)9-5-6-13-12(7-9)10-3-2-4-11(10)14(16-13)15(18)19/h2-3,5-7,10-11,14,16H,4H2,1H3,(H,18,19)/t10-,11+,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHHEUJIITYGOD-UHIISALHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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